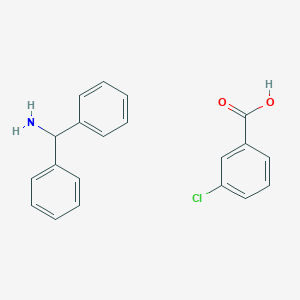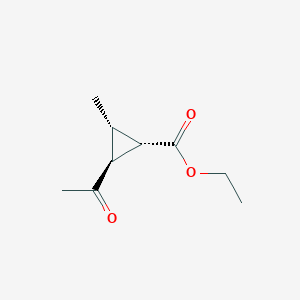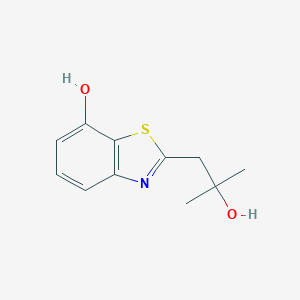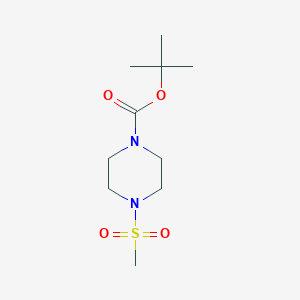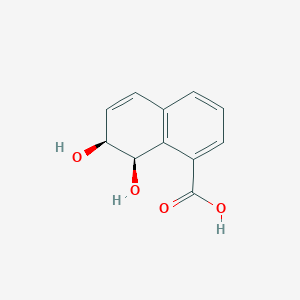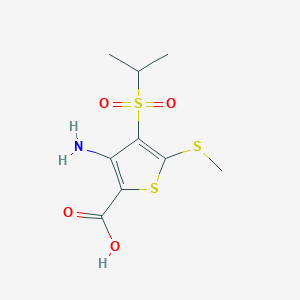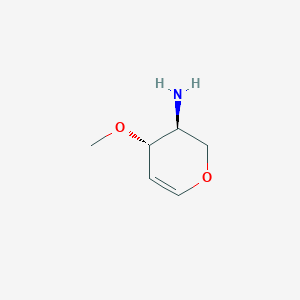
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, also known as 4-MeO-DHP, is a chemical compound that belongs to the class of pyranamines. It is a synthetic compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves its interaction with dopamine receptors in the brain. Specifically, it binds to and activates dopamine D4 receptors, which are primarily located in the prefrontal cortex. Activation of these receptors can lead to increased dopamine activity in the brain, which can have various effects on behavior and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine are primarily related to its interaction with dopamine receptors. Studies have shown that it can increase dopamine release in the prefrontal cortex, which can improve cognitive function and working memory. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to activate dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target this receptor subtype and study its effects on behavior and cognition. However, one limitation is that it is a synthetic compound, which means it may have different effects than naturally occurring dopamine agonists.
Direcciones Futuras
There are several future directions for research on (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on learning and memory, as well as its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine and its potential as a tool for studying dopamine receptors in the brain.
Métodos De Síntesis
The synthesis of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves the reaction of 4-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine with chloroacetyl chloride in the presence of triethylamine. This reaction results in the formation of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine has been studied for its potential use in scientific research. It is a selective dopamine D4 receptor agonist, which means it can activate dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
Propiedades
Número CAS |
160247-18-7 |
|---|---|
Nombre del producto |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C6H11NO2/c1-8-6-2-3-9-4-5(6)7/h2-3,5-6H,4,7H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
FAZOGIUPBHUGCC-WDSKDSINSA-N |
SMILES isomérico |
CO[C@H]1C=COC[C@@H]1N |
SMILES |
COC1C=COCC1N |
SMILES canónico |
COC1C=COCC1N |
Sinónimos |
L-threo-Pent-1-enitol, 4-amino-1,5-anhydro-2,4-dideoxy-3-O-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
